2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one 2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640951-67-1
VCID: VC11832621
InChI: InChI=1S/C19H19ClN6O/c20-16-3-1-13(2-4-16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2
SMILES: C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl
Molecular Formula: C19H19ClN6O
Molecular Weight: 382.8 g/mol

2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

CAS No.: 2640951-67-1

Cat. No.: VC11832621

Molecular Formula: C19H19ClN6O

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one - 2640951-67-1

Specification

CAS No. 2640951-67-1
Molecular Formula C19H19ClN6O
Molecular Weight 382.8 g/mol
IUPAC Name 2-(4-chlorophenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Standard InChI InChI=1S/C19H19ClN6O/c20-16-3-1-13(2-4-16)7-19(27)25-10-14-8-24(9-15(14)11-25)18-6-5-17-22-21-12-26(17)23-18/h1-6,12,14-15H,7-11H2
Standard InChI Key JKWUAHVFHLTUOZ-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl
Canonical SMILES C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)CC5=CC=C(C=C5)Cl

Introduction

2-(4-Chlorophenyl)-1-(5-{124triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one is a complex organic molecule that has garnered significant attention in the scientific community due to its potential biological activities and applications in medicinal chemistry. This compound features a multi-ring structure, including a chlorophenyl group and a triazolo-pyridazine moiety, which are crucial for its pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-1-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one typically involves several key steps, often requiring specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve high yields and purity levels. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Chemical Reactions and Mechanism of Action

This compound can undergo various chemical reactions typical for organic molecules with functional groups such as ketones and heterocycles. Reagents commonly used include potassium permanganate for oxidation and bases like sodium hydroxide for substitution reactions. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors, where the triazole ring may mimic natural substrates or cofactors in biochemical reactions.

Potential Applications

The potential applications of 2-(4-chlorophenyl)-1-(5-{ triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one span several fields, particularly in medicinal chemistry due to its structural features suggesting bioactivity.

Table: Chemical Reactions and Mechanism

Reaction TypeReagentsConditions
OxidationPotassium permanganateControlled temperature, specific solvents
SubstitutionSodium hydroxideOptimized reaction time

Research Findings

  • Biological Activity: The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.

  • Structural Features: The presence of a triazole ring may enhance its potential as a therapeutic agent by mimicking natural substrates or cofactors in biochemical reactions.

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